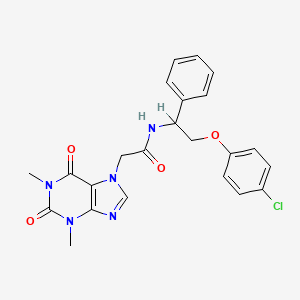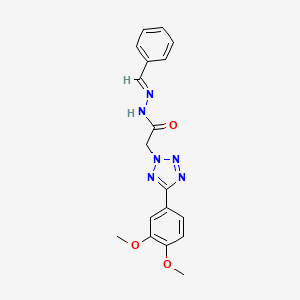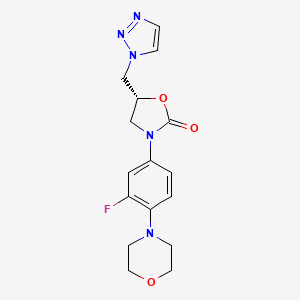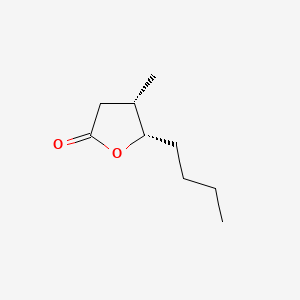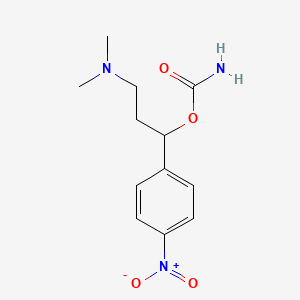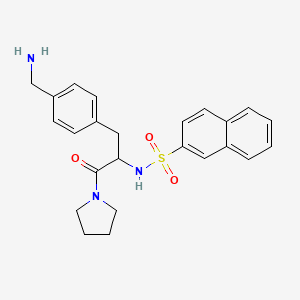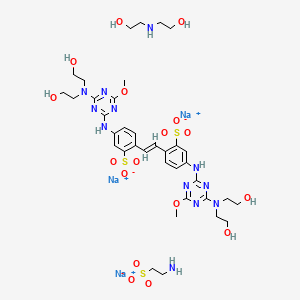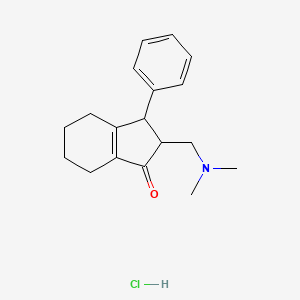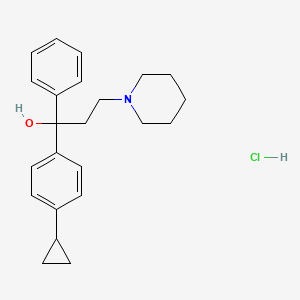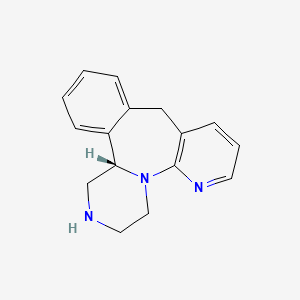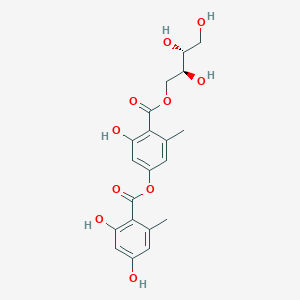
Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrin is a naturally occurring compound found in lichens. It has garnered attention for its potential therapeutic properties, particularly as an antidiabetic agent. The compound has shown promising results in molecular docking studies, indicating its potential to interact favorably with various target proteins related to diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrin involves several steps, including the extraction from natural sources such as lichens. The process typically begins with the isolation of the compound using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to obtain pure erythrin .
Industrial Production Methods: Industrial production of erythrin is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and the development of more efficient extraction techniques are expected to facilitate large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Erythrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize erythrin.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce erythrin.
Major Products: The major products formed from these reactions include various derivatives of erythrin, which are studied for their enhanced biological activities .
Scientific Research Applications
Erythrin has a wide range of scientific research applications:
Chemistry: In chemistry, erythrin is studied for its potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, erythrin is investigated for its interactions with various enzymes and proteins.
Mechanism of Action
Erythrin exerts its effects by interacting with specific molecular targets and pathways. The compound has been shown to bind favorably with several diabetes-related target proteins, indicating its potential to modulate these pathways effectively. The exact mechanism involves the inhibition of enzymes that regulate blood glucose levels, thereby reducing hyperglycemia .
Comparison with Similar Compounds
- Metformin
- Repaglinide
- Sitagliptin
Comparison: Erythrin has been found to fare better than metformin, repaglinide, and sitagliptin in molecular docking studies. The compound exhibits stronger binding affinities and more favorable interactions with target proteins related to diabetes . This highlights its potential as a more effective and safer alternative to these conventional antidiabetic drugs.
Properties
CAS No. |
480-57-9 |
|---|---|
Molecular Formula |
C20H22O10 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[3-hydroxy-5-methyl-4-[(2S,3R)-2,3,4-trihydroxybutoxy]carbonylphenyl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3/t15-,16+/m1/s1 |
InChI Key |
BUBBEHCXSMCYNY-CVEARBPZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC[C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


